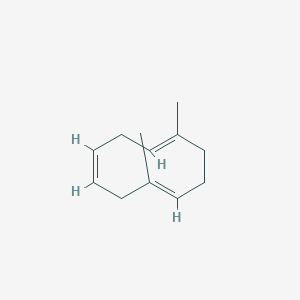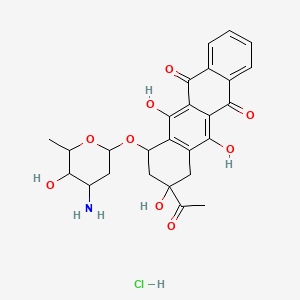
idarubicin hydrochloride
Vue d'ensemble
Description
Idarubicin hydrochloride, also known as 4-demethoxydaunorubicin hydrochloride, is a semi-synthetic anthracycline antineoplastic agent. It is primarily used in the treatment of acute myeloid leukemia and other hematological malignancies. This compound is known for its ability to intercalate into DNA, thereby inhibiting the enzyme topoisomerase II and preventing DNA unwinding .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of idarubicin hydrochloride involves the semi-synthetic modification of daunorubicin. The key step in its synthesis is the removal of the methoxy group at position 4 of the anthracycline structure, which is achieved through a series of chemical reactions including oxidation and reduction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis followed by purification processes. The compound is often crystallized as a monohydrate form to ensure stability and ease of handling .
Analyse Des Réactions Chimiques
Types of Reactions: Idarubicin hydrochloride undergoes various chemical reactions such as:
Oxidation: This reaction is crucial in the synthesis process to remove the methoxy group.
Reduction: Used to stabilize the intermediate compounds during synthesis.
Substitution: Involves the replacement of functional groups to achieve the desired chemical structure.
Common Reagents and Conditions:
Oxidizing Agents: Potassium chlorate and nitric acid are commonly used.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst.
Solvents: Methanol and hydrochloric acid are frequently used in the synthesis and purification processes.
Major Products: The primary product of these reactions is this compound, which is further purified and crystallized for medical use .
Applications De Recherche Scientifique
Idarubicin hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study DNA intercalation and enzyme inhibition.
Biology: Employed in cell culture studies to investigate its cytotoxic effects on cancer cells.
Medicine: Widely used in clinical trials and treatments for various types of leukemia and other cancers.
Industry: Utilized in the development of new drug delivery systems, including nanotechnology-based approaches for targeted cancer therapy
Mécanisme D'action
Idarubicin hydrochloride exerts its effects primarily through DNA intercalation. By inserting itself between DNA base pairs, it stabilizes the DNA-topoisomerase II complex, preventing the religation step of the enzyme’s catalytic cycle. This inhibition leads to DNA strand breaks and ultimately cell death. Additionally, this compound can generate free radicals, causing further damage to cellular components .
Comparaison Avec Des Composés Similaires
Daunorubicin: An anthracycline antineoplastic agent used in the treatment of leukemia. It is structurally similar to idarubicin but contains a methoxy group at position 4.
Doxorubicin: Another anthracycline used for various solid tumors. It shares a similar mechanism of action but has different pharmacokinetic properties.
Mitoxantrone: A synthetic anthracenedione with a similar mechanism but different chemical structure and clinical applications
Uniqueness of Idarubicin Hydrochloride: this compound is unique due to its increased lipophilicity, which enhances cellular uptake and efficacy. The absence of the methoxy group at position 4 distinguishes it from other anthracyclines, providing it with a distinct pharmacological profile .
Propriétés
IUPAC Name |
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO9.ClH/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31;/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHPTYWUBOQMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


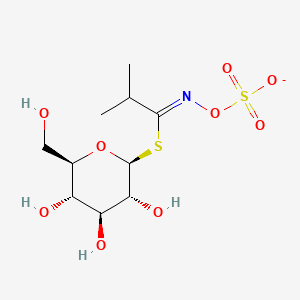


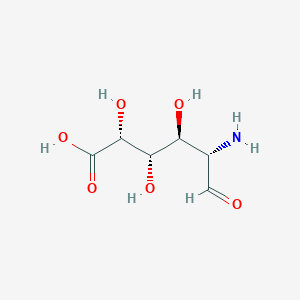
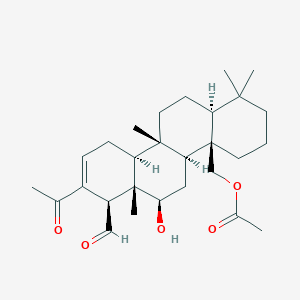


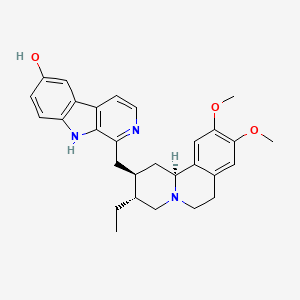


![(1S,2R,3R,4S,5R,6S,13S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B1257754.png)


